

Spectroscopic Profile of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4,5-dimethyl-1H-imidazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a combination of available data for closely related structural analogs to offer a robust predictive spectroscopic profile. This guide is intended to support research, development, and quality control activities involving this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **4,5-dimethyl-1H-imidazole-2-carbaldehyde** based on data from structurally similar compounds: imidazole-2-carbaldehyde, 4-methyl-1H-imidazole-5-carbaldehyde, and 4,5-dimethyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Predicted)
~9.7 - 9.9	Singlet	1H	Aldehyde proton (-CHO)
~12.0 - 13.0	Broad Singlet	1H	Imidazole N-H
~2.2 - 2.4	Singlet	3H	Methyl group at C4
~2.2 - 2.4	Singlet	3H	Methyl group at C5

Prediction is based on the known spectra of imidazole-2-carbaldehyde and other methylated imidazole aldehydes.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

Chemical Shift (δ) ppm	Assignment (Predicted)
~180 - 185	Aldehyde Carbonyl (C=O)
~145 - 150	Imidazole C2
~135 - 140	Imidazole C4/C5
~125 - 130	Imidazole C4/C5
~10 - 15	Methyl Carbon (CH ₃)

Prediction is based on data for imidazole-2-carbaldehyde and 4,5-dimethyl-1H-imidazole.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment (Predicted)
3200 - 3000	Broad	N-H stretch of imidazole
2950 - 2850	Medium	C-H stretch of methyl groups
2850 - 2750	Weak	C-H stretch of aldehyde
1680 - 1660	Strong	C=O stretch of aldehyde
1580 - 1450	Medium-Strong	C=C and C=N stretching of imidazole ring

Prediction is based on characteristic vibrational modes of imidazole and aldehyde functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4,5-dimethyl-1H-imidazole-2-carbaldehyde**

m/z	Interpretation (Predicted)
124	[M] ⁺ (Molecular Ion)
123	[M-H] ⁺
95	[M-CHO] ⁺
81	Fragmentation of imidazole ring

Prediction is based on the fragmentation pattern of 4,5-dimethyl-1H-imidazole and general principles of mass spectrometry.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole derivatives, based on standard laboratory practices.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.
- **Instrument:** A standard NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.
- **1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ^{13}C .
 - A wider spectral width is used to encompass the range of carbon chemical shifts.

FT-IR Spectroscopy

- **Sample Preparation:**
 - **Solid State (KBr Pellet):** Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrument:** A Fourier Transform Infrared (FT-IR) spectrometer.

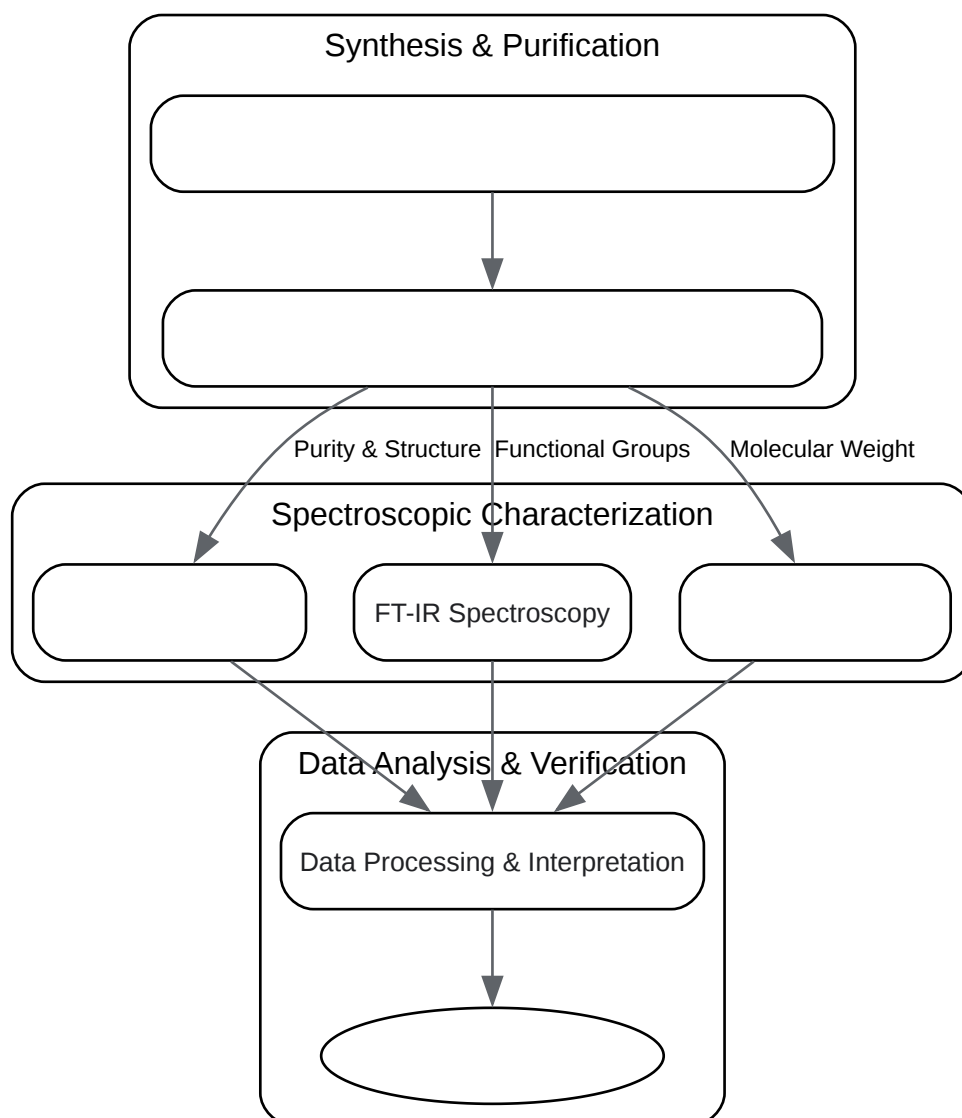
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum.
 - The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization Method:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **4,5-dimethyl-1H-imidazole-2-carbaldehyde**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

- 1. 4,5-Dimethyl-1H-imidazole | C₅H₈N₂ | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173152#spectroscopic-data-for-4-5-dimethyl-1h-imidazole-2-carbaldehyde]

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